An In-depth Technical Guide to the Putative Mechanism of Action of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
An In-depth Technical Guide to the Putative Mechanism of Action of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities. The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, a distinct molecule within this class, presents a compelling case for investigation as a potential therapeutic agent. While direct, comprehensive mechanistic studies on this specific molecule are not extensively published, a wealth of data from structurally related analogs allows for the formulation of robust hypotheses regarding its mode of action. This guide synthesizes the available evidence to propose the most probable mechanisms through which 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol may exert its biological effects, with a primary focus on its potential as an anticancer agent. We will delve into the structural features of the molecule, its synthesis, and the key cellular pathways it is likely to modulate, including DNA interaction, topoisomerase II inhibition, and disruption of microtubule dynamics. Furthermore, we will outline the requisite experimental protocols to validate these proposed mechanisms, providing a roadmap for future research and development.
Introduction: The Quinazoline Scaffold and the Significance of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery, renowned for its versatile biological activities. This heterocycle is a key component in numerous approved drugs, particularly in oncology, where it forms the core of potent enzyme inhibitors[1]. The diverse therapeutic applications of quinazoline derivatives stem from their ability to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes[2][3].
The specific compound, 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, possesses key structural features that suggest significant biological potential. The 2-(4-chlorophenyl) group enhances lipophilicity, which may improve membrane permeability, while the ethanolamine side chain at the 4-position provides hydrogen-bonding capabilities, crucial for target interaction[4].
Table 1: Physicochemical Properties of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
| Property | Value |
| Molecular Formula | C₁₆H₁₄ClN₃O |
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | 2-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]ethanol |
| CAS Number | 315715-77-6 |
| Predicted LogP | 3.1 |
Synthesis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
The synthesis of this compound is typically achieved through a two-step process, which is a common strategy for creating 2,4-disubstituted quinazolines[4].
-
Quinazoline Core Formation: This step involves the condensation of an anthranilic acid derivative with 4-chlorobenzoyl chloride under acidic conditions.
-
Nucleophilic Substitution: The resulting 2,4-dichloroquinazoline intermediate is then reacted with ethanolamine in the presence of a base, such as diisopropylethylamine (DIPEA), to yield the final product[4].
Caption: Synthetic pathway for 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol.
Proposed Mechanisms of Action
Based on the structure of the target compound and extensive research on analogous quinazoline derivatives, we propose three primary putative mechanisms of action. These are not mutually exclusive and may act in concert to produce the compound's overall biological effect.
DNA Intercalation and Topoisomerase II Inhibition
A prominent hypothesis for the anticancer activity of certain quinazoline derivatives is their ability to function as DNA intercalators and inhibitors of topoisomerase II. This mechanism is suggested for a closely related analog, designated as 5c, which demonstrated an IC₅₀ of 8.7 µM against the MDA-MB-231 triple-negative breast cancer cell line[4].
The Causality Behind the Mechanism:
-
DNA Intercalation: The planar, aromatic quinazoline ring system is well-suited to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, which can interfere with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis[5]. The 2-phenyl group can further enhance this stacking interaction.
-
Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. Many anticancer drugs, known as "topoisomerase poisons," stabilize the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering apoptotic cell death[6][7]. The quinazoline derivative may act in this manner, trapping the enzyme on the DNA.
Experimental Validation Workflow:
To confirm this mechanism, a series of biophysical and cellular assays are required.
Caption: Experimental workflow to validate DNA intercalation and Topoisomerase II inhibition.
Protocol for Topoisomerase II Decatenation Assay:
-
Reaction Setup: In a microcentrifuge tube, combine purified human topoisomerase II enzyme, kinetoplast DNA (kDNA - a network of interlocked DNA circles), and the assay buffer.
-
Compound Addition: Add varying concentrations of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (or DMSO as a vehicle control). Include a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Initiation: Start the reaction by adding ATP and incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Separate the DNA products by agarose gel electrophoresis. Interlocked kDNA will remain near the well, while decatenated, relaxed DNA circles will migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the vehicle control.
Inhibition of Tubulin Polymerization
Several quinazoline derivatives have been identified as potent antimitotic agents that disrupt the dynamics of microtubules by inhibiting tubulin polymerization[8][9]. This is often achieved by binding to the colchicine site on tubulin[8].
The Causality Behind the Mechanism:
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (formation of the mitotic spindle), cell shape, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, the compound can prevent its polymerization into functional microtubules. This disruption of microtubule dynamics leads to a failure in the formation of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis[5].
Experimental Validation Workflow:
Caption: Experimental workflow to validate tubulin polymerization inhibition.
Protocol for In Vitro Tubulin Polymerization Assay:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare a polymerization buffer containing GTP.
-
Assay Setup: In a 96-well plate, add the tubulin solution and varying concentrations of the test compound. Include a known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) as controls.
-
Initiation and Measurement: Initiate polymerization by adding the polymerization buffer and immediately begin reading the absorbance at 340 nm every minute for 60 minutes at 37°C using a plate reader.
-
Analysis: An increase in absorbance indicates tubulin polymerization. An inhibitory effect is observed as a dose-dependent decrease in the rate and extent of absorbance increase compared to the vehicle control.
Kinase Inhibition (e.g., EGFR, VEGFR)
The 4-anilinoquinazoline scaffold is famously associated with the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[10][11]. Drugs like gefitinib and erlotinib are prime examples[12][13]. While 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol has a 4-aminoethanol substituent rather than a 4-anilino group, the potential for kinase inhibition cannot be discounted and warrants investigation.
The Causality Behind the Mechanism:
RTKs are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of RTKs, particularly EGFR, is a hallmark of many cancers[11]. Small molecule inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling proteins. This blockade of signaling pathways, such as the PI3K/Akt and MAPK pathways, can halt cell proliferation and induce apoptosis[9][14].
Experimental Validation Workflow:
Caption: Experimental workflow to validate kinase inhibition.
Protocol for Western Blot Analysis of EGFR Phosphorylation:
-
Cell Culture and Treatment: Culture a cancer cell line known to overexpress EGFR (e.g., A431 cells). Treat the cells with varying concentrations of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol for a specified time. Include a positive control (e.g., gefitinib) and a vehicle control.
-
Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, use appropriate secondary antibodies conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-EGFR/total EGFR ratio in treated cells compared to the stimulated control indicates inhibition of EGFR activity.
Summary and Future Directions
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a molecule of significant interest within the medicinally important quinazoline class. While its precise mechanism of action awaits definitive experimental confirmation, the available evidence from structurally similar compounds strongly suggests three plausible pathways for its potential anticancer activity:
-
DNA Intercalation and Topoisomerase II Inhibition: A well-established mechanism for planar aromatic heterocycles.
-
Inhibition of Tubulin Polymerization: A common mode of action for antimitotic agents.
-
Kinase Inhibition: A hallmark of many quinazoline-based cancer therapeutics.
The experimental workflows outlined in this guide provide a clear and logical path for the comprehensive investigation of these hypotheses. Future research should focus on conducting these assays to elucidate the primary mechanism(s) of action. Understanding how this compound exerts its effects at a molecular level is paramount for its potential development as a novel therapeutic agent. Structure-activity relationship (SAR) studies, guided by mechanistic insights, will also be crucial for optimizing its potency and selectivity.
References
- Abdel-Magid, A. F. (2015). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 25(10), 2073-2078.
- Al-Omary, F. A., Hassan, G. S., El-Messery, S. M., & El-Subbagh, H. I. (2012). Substituted thiazoles V. Synthesis and antitumor activity of novel thiazolo [2, 3-b] quinazoline and pyrido [4, 3-d] thiazolo [3, 2-a] pyrimidine analogues. European journal of medicinal chemistry, 47, 65-72.
- Bosco, D., Balakrishnan, A., Mishra, R., & Aneesh, T. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-One Derivatives As Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry, 30(11), 2677-2685.
- Chen, J., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(10), 3125-3133.
- Pujar, G. V., & Ali, S. M. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science, 10(08), 057-064.
- Hassan, A. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
- Al-Omary, F. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 547-555.
- Li, X., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(4), 429-433.
- Rajasekaran, S., Prasad, P., & Gopal Krishna, R. (2020). Molecular Properties and Bio-Activity Score of 2{[}2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamides. International Journal of Drug Development and Research, 12(3), 153.
- Al-Suwaidan, I. A., et al. (2013).
- Ahmed, M. F., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3195.
- Liu, F., et al. (2016). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 51(1), 25-30.
- Ghorab, M. M., et al. (2002). Pyrimidoquinazoline-based antitumor agents. Design of topoisomerase II to DNA cross-linkers with activity against protein kinases. Journal of Medicinal Chemistry, 45(25), 5554-5563.
-
El-Sayed, M. A. A., et al. (2021). New[4][5][15]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry, 116, 105334.
- IntechOpen. (2020). Biological Activity of Quinazolinones.
- de Oliveira, R. B., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Molecular Structure, 1250, 131804.
- Nagrale, P., Pondkule, A., & Babar, S. (2022). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical Chemistry and Analysis, 9(4), 169-173.
- Patel, A. B., et al. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-. Research Trend, 10(4), 1-8.
- Wang, Y., et al. (2019). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 24(18), 3288.
- Zhang, X., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 15(3), 103639.
- Li, Q., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(7), 8998-9013.
- Kumar, A., et al. (2021). Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents. RSC Medicinal Chemistry, 12(9), 1545-1555.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrimidoquinazoline-based antitumor agents. Design of topoisomerase II to DNA cross-linkers with activity against protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
